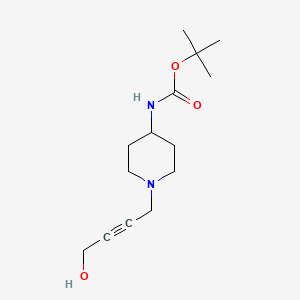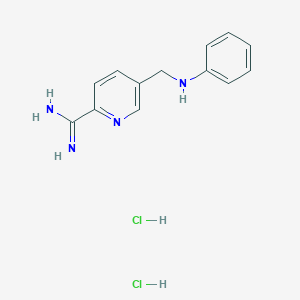
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and benzyl groups in its structure suggests that it may have unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 3-position can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate group can be introduced through esterification reactions using benzyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol derivatives, while hydrolysis would yield the carboxylic acid form.
Applications De Recherche Scientifique
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and animal models.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,6-naphthyridine: Lacks the benzyl and ester groups, which may result in different chemical properties and biological activities.
Benzyl 1,6-naphthyridine-6-carboxylate:
Uniqueness
Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the presence of both bromine and benzyl groups, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C16H15BrN2O2 |
|---|---|
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
benzyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Clé InChI |
PIAILUBACCNXDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


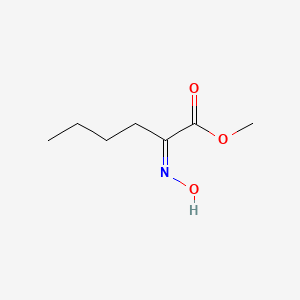
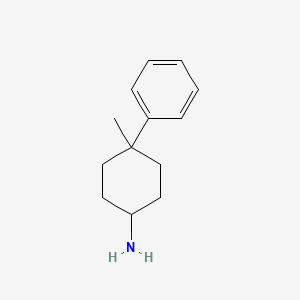

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
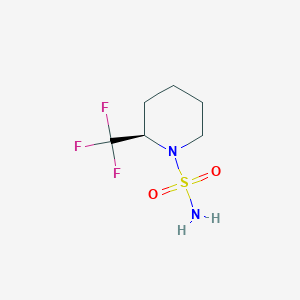
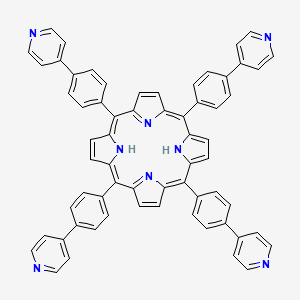

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
